molecular formula C17H12N4OS B13144094 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- CAS No. 154371-12-7

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-

Cat. No.: B13144094
CAS No.: 154371-12-7
M. Wt: 320.4 g/mol
InChI Key: MXQSRKCCVZWNII-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- is a heterocyclic compound that belongs to the thiazinoquinoxaline family This compound is characterized by its unique structure, which includes a thiazine ring fused to a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzothiazole with 4-methylphenyl isocyanate, followed by cyclization to form the desired thiazinoquinoxaline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)- is unique due to its specific structural features, such as the fused thiazine and quinoxaline rings and the presence of the 4-methylphenylamino group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

154371-12-7

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C17H12N4OS/c1-10-6-8-11(9-7-10)18-17-21-15(22)14-16(23-17)20-13-5-3-2-4-12(13)19-14/h2-9H,1H3,(H,18,21,22)

InChI Key

MXQSRKCCVZWNII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2

Origin of Product

United States

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